Dipotassium 2-aminobutanedioate
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Overview
Description
Dipotassium 2-aminobutanedioate, also known as dipotassium aspartate, is a chemical compound with the molecular formula C4H10KNO5. It is a white crystalline solid that is typically alkaline in solution. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Dipotassium 2-aminobutanedioate, also known as Potassium aspartate , is primarily used as a supplement to treat conditions like hypokalemia or hyperammonemia .
Mode of Action
It is known that potassium aspartate plays a role in maintaining the electrolyte balance in the body and may aid in the transport of potassium into cells .
Biochemical Pathways
It is suggested that it may play a role in the regulation of intracellular potassium levels .
Result of Action
It is known to be used in the treatment of hypokalemia and hyperammonemia , suggesting it may have effects on potassium and ammonia levels in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dipotassium 2-aminobutanedioate typically involves the neutralization of aspartic acid with potassium hydroxide. The reaction is carried out in an aqueous solution, followed by crystallization to obtain the pure compound. The general reaction can be represented as:
Aspartic Acid+2KOH→Dipotassium 2-aminobutanedioate+2H2O
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The crystallized product is then dried and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Dipotassium 2-aminobutanedioate can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-compounds.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-compounds, while reduction can produce amine derivatives .
Scientific Research Applications
Dipotassium 2-aminobutanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It serves as a buffer in biological assays and experiments.
Medicine: It is explored for its potential therapeutic effects and as a supplement in certain medical conditions.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in formulations.
Comparison with Similar Compounds
- Dipotassium glycyrrhizinate
- Dipotassium hydrogen phosphate
- Dipotassium oxalate
Comparison: Dipotassium 2-aminobutanedioate is unique due to its specific amino and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. Compared to other dipotassium salts, it has a higher affinity for metal ions and a broader range of applications in both scientific research and industrial processes .
Properties
CAS No. |
14434-35-6 |
---|---|
Molecular Formula |
C4H6KNO4 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
potassium;2-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
TXXVQZSTAVIHFD-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] |
Isomeric SMILES |
[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].O.[K+].[K+] |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.[K+] |
Related CAS |
923-09-1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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